N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5S2/c1-10-12(8-20)19(21-18(23)15-4-5-17(28-15)22(24)25)29-16(10)7-11-2-3-13-14(6-11)27-9-26-13/h2-6H,7,9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYFKOXOINRWGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(S2)[N+](=O)[O-])CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrothiophene-2-carboxamide is a complex organic compound characterized by a unique structural arrangement that includes a benzo[d][1,3]dioxole moiety, a cyano group, and a nitro group. These features are significant as they influence the compound's reactivity and potential biological activity. The molecular formula of this compound is C18H16N4O4S2, and it has been identified under CAS number 19262-68-1.
The structural components of this compound suggest potential interactions with biological targets involved in various disease processes, particularly cancer. The presence of the thiophene ring and functional groups like cyano and nitro indicates that it may exhibit significant biological activities, especially in anticancer applications. Compounds with similar structures have shown the ability to inhibit angiogenesis and overcome chemoresistance in cancer cells.
Table 1: Structural Features of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrothiophene-2-carboxamide
| Feature | Description |
|---|---|
| Benzo[d][1,3]dioxole | Aromatic fused bicyclic structure |
| Cyano Group | Enhances reactivity and potential for biological activity |
| Nitro Group | Contributes to the compound's pharmacological properties |
| Thiophene Ring | Implicated in anticancer properties |
Biological Activity
Research indicates that compounds similar to N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrothiophene-2-carboxamide exhibit notable biological activities. These include:
- Anticancer Properties : Studies have shown that thiophene-based derivatives can inhibit angiogenesis and have cytotoxic effects on various cancer cell lines.
- Inhibition of Cyclooxygenase Enzymes : Related compounds have been screened as inhibitors for cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Some derivatives demonstrated significant selectivity for COX-2 over COX-1, indicating potential anti-inflammatory effects .
- Analgesic Activity : Certain analogs have exhibited analgesic properties comparable to standard drugs like sodium diclofenac .
Case Study 1: Anticancer Activity
In vitro studies on thiophene derivatives similar to the target compound revealed their ability to induce apoptosis in human tumor cell lines such as LCLC-103H and 5637. The compounds showed IC50 values indicating effective cytotoxicity at low concentrations, suggesting their potential as therapeutic agents against cancer .
Case Study 2: COX Inhibition
A study evaluating the inhibitory activity of structurally related compounds on COX enzymes found that several derivatives had IC50 values significantly lower than standard anti-inflammatory drugs. This suggests that modifications in the chemical structure can enhance their pharmacological efficacy .
Research Findings
Recent literature highlights the importance of structural activity relationships (SAR) in understanding how modifications to the compound can influence its biological activity. For example:
- Modifications to the thiophene or benzo[d][1,3]dioxole moieties can lead to enhanced anticancer activity.
- The presence of electron-withdrawing groups such as nitro or cyano has been correlated with increased potency against specific biological targets.
Comparison with Similar Compounds
Key Research Findings
Antibacterial Activity : Nitrothiophene carboxamides with thiazole cores exhibit narrow-spectrum antibacterial activity, likely due to nitro group-mediated disruption of bacterial enzymes .
Structural Flexibility : The benzodioxole-thiophene system in the target compound may enhance blood-brain barrier penetration compared to thiazole derivatives, though this requires validation .
Synthetic Challenges: Electron-withdrawing groups (e.g., nitro, cyano) complicate purification, as seen in the 42% purity of one thiazole derivative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
